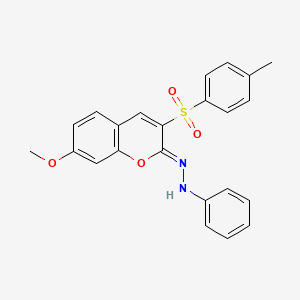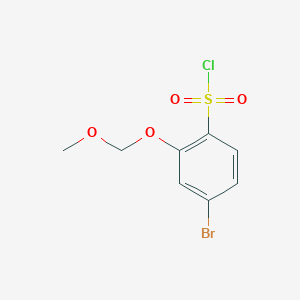
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone is an organic compound featuring a pyridine and azetidine moiety. Known for its potential in various scientific fields, this compound attracts attention due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Typically synthesized via multi-step organic synthesis, involving chlorination and azetidinone ring formation. Reaction conditions might include solvents like acetonitrile and catalysts such as palladium on carbon.
Industrial Production Methods: : Industrial-scale synthesis might use continuous flow reactors to ensure safety and consistency. Process optimization includes temperature control and reagent purity.
Análisis De Reacciones Químicas
Types of Reactions: : It undergoes reactions like oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Solvents like ethanol or dimethyl sulfoxide are frequently used.
Major Products Formed: : Oxidation might yield a hydroxyl derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: : Used in synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Investigated for its potential in modulating biological pathways, possibly affecting enzyme activity.
Medicine: : Explored for therapeutic uses due to its potential bioactivity.
Industry: : Utilized in developing materials with specific physical and chemical properties.
Mecanismo De Acción
This compound exerts its effects through interactions with specific molecular targets, likely involving enzyme inhibition or receptor binding. These interactions can modulate biological pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Compared to analogs like 6-chloropyridin-3-yl azetidinone, this compound’s tetrahydrofuran group offers distinct chemical and biological properties. Its unique structure may result in improved stability or bioactivity.
List of Similar Compounds
6-chloropyridin-3-yl azetidinone
5-Chloro-6-(tetrahydrofuran-3-yl)-3-pyridone
3-Hydroxy-5-chloro-6-(tetrahydrofuran-3-yl)pyridine
Conclusion
This compound’s distinct structure and versatile applications make it an interesting subject for scientific research across multiple fields, from chemistry to medicine. Its ability to undergo various reactions and its interactions with biological molecules highlight its significance.
How's that for a deep dive?
Propiedades
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c14-11-3-8(13(18)16-5-9(17)6-16)4-15-12(11)20-10-1-2-19-7-10/h3-4,9-10,17H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUVIMHZACJJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CC(C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2430638.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide](/img/structure/B2430641.png)
![2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-4-[(propan-2-yl)sulfamoyl]furan-3-carboxamide](/img/structure/B2430642.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B2430645.png)
![2-(3-(Dimethylamino)propyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430646.png)
![1-(benzenesulfonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2430647.png)
![N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2430648.png)

